Methyl 10-chloro-10-oxodecanoate CAS number 14065-32-8
Methyl 10-chloro-10-oxodecanoate CAS number 14065-32-8
An In-Depth Technical Guide to Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8): Properties, Synthesis, and Applications
Introduction
Methyl 10-chloro-10-oxodecanoate, registered under CAS number 14065-32-8, is a bifunctional linear-chain aliphatic molecule that serves as a highly versatile intermediate in organic synthesis.[1] Structurally, it is characterized by a ten-carbon backbone terminating in a methyl ester at one end and a reactive acyl chloride at the other. This unique arrangement allows for selective chemical modifications, making it a valuable building block in medicinal chemistry, polymer science, and the development of novel biomaterials.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, particularly focusing on its reported biological activities as an enzyme inhibitor.[2][3] The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of Methyl 10-chloro-10-oxodecanoate is critical for its successful application in experimental work. These properties dictate its handling, reaction conditions, and analytical characterization.
Physical and Chemical Properties
The compound is typically a clear, colorless to light yellow liquid at room temperature.[1][4] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14065-32-8 | [1][5] |
| Molecular Formula | C₁₁H₁₉ClO₃ | [1][2][6] |
| Molecular Weight | 234.72 g/mol | [1][2][7] |
| Appearance | Colorless to yellow liquid | [1][4] |
| Density | 1.052 g/cm³ at 25 °C | [1][4][8] |
| Melting Point | 16.5-17 °C | [1][9] |
| Boiling Point | 159-160 °C at 9-10 hPa (mmHg) | [1][4][8] |
| Flash Point | 71 °C (closed cup) | [1] |
| Refractive Index | 1.453 | [8] |
| Synonyms | Methyl sebacoyl chloride, 9-methoxycarbonylnonanoyl chloride | [4][7][8] |
| InChIKey | ZUUUAAZQEMFVSN-UHFFFAOYSA-N | [6][7] |
| SMILES | COC(=O)CCCCCCCCC(=O)Cl | [4][6] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 10-chloro-10-oxodecanoate after synthesis or before use.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two distinct carbonyl groups. A strong, sharp absorption band is expected around 1800 cm⁻¹ , which is characteristic of the acyl chloride C=O stretch. A second strong absorption band should appear around 1740 cm⁻¹ , corresponding to the C=O stretch of the methyl ester. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the aliphatic chain.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is highly predictable. A sharp singlet integrating to three protons is expected around δ 3.6-3.7 ppm for the methyl ester (–OCH₃) protons. Two key triplets are anticipated: one downfield around δ 2.9 ppm for the two protons alpha to the acyl chloride (–CH₂COCl) and another around δ 2.3 ppm for the two protons alpha to the ester (–CH₂COOCH₃). The remaining twelve protons of the central methylene groups (–(CH₂)₆–) will appear as a complex multiplet in the δ 1.2-1.7 ppm region.[7]
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¹³C NMR : The carbon spectrum will show two distinct carbonyl signals, with the acyl chloride carbon appearing further downfield (approx. δ 173 ppm ) than the ester carbon (approx. δ 171 ppm ). The methoxy carbon (–OCH₃) will be visible around δ 51 ppm . The aliphatic carbons will resonate in the δ 24-45 ppm range.
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Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 234 and 236 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[6] Common fragmentation patterns would include the loss of the chlorine atom (–Cl), the methoxy group (–OCH₃), or cleavage adjacent to the carbonyl groups.
Synthesis and Handling
Methyl 10-chloro-10-oxodecanoate is not naturally occurring and must be chemically synthesized. The most direct and efficient route starts from monomethyl sebacate (the half-ester of sebacic acid).
Synthesis Workflow
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Caption: Workflow for the synthesis of Methyl 10-chloro-10-oxodecanoate.
Detailed Experimental Protocol
This protocol is based on established methods for acyl chloride synthesis from carboxylic acids.[10][11][12]
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Preparation : In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or gas outlet to a scrubber), and a dropping funnel.
-
Charging Reagents : Charge the flask with monomethyl sebacate (1.0 eq) and a dry, inert solvent such as toluene or dichloromethane (approx. 2-3 mL per gram of starting material).
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Addition of Thionyl Chloride : While stirring the solution, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via the addition funnel. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. A small amount of dry N,N-dimethylformamide (DMF, ~1 drop) can be added to catalyze the reaction.
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Reaction : After the addition is complete, heat the reaction mixture to a gentle reflux (for toluene, ~80 °C) and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up : Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.
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Purification : The resulting crude oil is purified by vacuum distillation.[1] Collect the fraction boiling at 159-160 °C at approximately 10 mbar (9-10 mmHg) to yield the final product as a clear liquid.[1][4][8]
Safe Handling and Storage
As an acyl chloride, Methyl 10-chloro-10-oxodecanoate requires careful handling.
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Hazards : The compound is corrosive and will cause severe skin burns and eye damage upon contact.[1] It is a lachrymator. Vapors are harmful if inhaled.
-
Personal Protective Equipment (PPE) : Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[1]
-
Moisture Sensitivity : Acyl chlorides react readily with water (hydrolysis) to form the corresponding carboxylic acid and corrosive HCl gas. All glassware must be thoroughly dried, and the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
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Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[13]
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 10-chloro-10-oxodecanoate stems from its bifunctional nature. The acyl chloride is significantly more reactive than the methyl ester, allowing for selective chemistry.
The primary reaction is nucleophilic acyl substitution at the acyl chloride terminus. This allows for the covalent attachment of the C10 methyl ester chain to a wide variety of nucleophilic substrates.
Caption: Nucleophilic acyl substitution reactions of Methyl 10-chloro-10-oxodecanoate.
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Amide Formation : Reacts rapidly with primary or secondary amines to form stable N-substituted amides. This is one of the most common applications, used to link the fatty acid chain to peptides, drug molecules, or polymer surfaces. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
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Ester Formation : Reacts with alcohols or phenols to form a new ester linkage, resulting in a diester. This is useful for creating specialized plasticizers or functionalized lipids.
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Hydrolysis : As noted, the compound readily hydrolyzes back to monomethyl sebacate in the presence of water. This necessitates anhydrous reaction conditions for most applications.
The methyl ester group is generally stable under the mild, often room-temperature conditions used for these reactions. It can be selectively hydrolyzed later under acidic or basic conditions if the free carboxylic acid is desired.
Applications in Research and Drug Development
The specific structure of Methyl 10-chloro-10-oxodecanoate makes it a targeted tool for advanced scientific applications.
-
Linker Chemistry : In drug development, it can function as a lipophilic linker. Attaching its long aliphatic chain to a polar drug molecule can modify its pharmacokinetic properties, such as improving membrane permeability, altering solubility, or facilitating formulation into lipid-based delivery systems.
-
Polymer and Materials Science : The acyl chloride functionality allows it to be grafted onto polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan). This surface modification can be used to alter the hydrophobicity, biocompatibility, or lubrication properties of materials. For example, it can be used in a manner analogous to sebacoyl chloride, which is a monomer for producing nylon-6,10.[10]
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Probe Synthesis : The dual functionality enables the synthesis of chemical probes. For instance, the acyl chloride can be reacted with a fluorescent tag or biotin, while the methyl ester can be hydrolyzed and coupled to a targeting ligand, creating a tool for studying biological systems.
Conclusion
Methyl 10-chloro-10-oxodecanoate is a powerful and versatile chemical intermediate with significant potential for researchers in both academic and industrial settings. Its well-defined structure, featuring two functional groups of differential reactivity, allows for precise and controlled chemical modifications. While its utility as a synthetic building block is clear, emerging reports on its biological activity as an enzyme inhibitor open new avenues for its application in drug discovery and chemical biology.[2][3] Proper understanding of its synthesis, handling requirements, and chemical reactivity, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.
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